3-(DI-I-Propylphosphino)propylamine
Description
3-(Diphenylphosphino)-1-propylamine (CAS 16605-03-1) is a phosphine-based amine compound widely utilized in coordination chemistry and organic synthesis. Its structure features a diphenylphosphino group (-PPh₂) attached to a propylamine backbone (NH₂-CH₂-CH₂-CH₂-), enabling dual functionality as both a ligand and a nucleophile. This compound is particularly notable for forming stable metal complexes, especially with palladium, which are critical in catalytic processes such as cross-coupling reactions . Its applications extend to biochemical studies, where it aids in probing physiological interactions due to its electron-donating phosphine moiety .
Properties
CAS No. |
1196147-69-9 |
|---|---|
Molecular Formula |
C9H22NP |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3-di(propan-2-yl)phosphanylpropan-1-amine |
InChI |
InChI=1S/C9H22NP/c1-8(2)11(9(3)4)7-5-6-10/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
RVKSUPMPCDJZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CCCN)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Groups and Reactivity :
- Contains a triethoxysilyl group (-Si(OCH₂CH₃)₃) instead of a phosphine. This silyl group confers hydrolytic reactivity, enabling covalent bonding to silica-based surfaces.
- Applications: Primarily used in materials science for surface functionalization of nanoparticles or glass. In , it facilitated the synthesis of ruthenium complexes via substitution reactions, highlighting its role in inorganic synthesis .
- Key Differences: Unlike 3-(diphenylphosphino)-1-propylamine, it lacks strong electron-donating capacity, limiting its utility in catalysis.
3-(Methylthio)propylamine
Functional Groups and Hazards :
- Features a methylthio group (-S-CH₃), imparting distinct chemical and toxicological properties.
- Applications: Limited to niche organic synthesis due to its sulfur-based reactivity. emphasizes its hazards, including severe eye/skin irritation and flammability (flash point: 62°C), necessitating stringent safety protocols .
Other Structurally Related Amines
- N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine: Contains a chlorophenoxy and cyclopropane group, favoring pharmaceutical applications over catalytic ones.
- 3-Chloro-N-phenyl-phthalimide: A phthalimide derivative (unrelated to propylamines) used as a monomer in polymer synthesis, emphasizing its role in materials science rather than coordination chemistry .
Data Table: Comparative Analysis
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